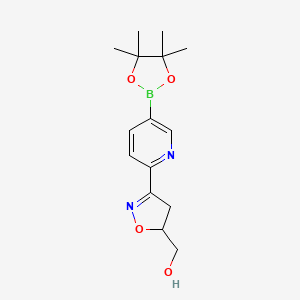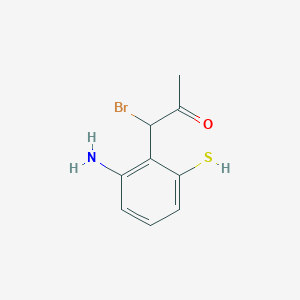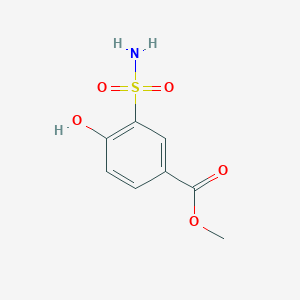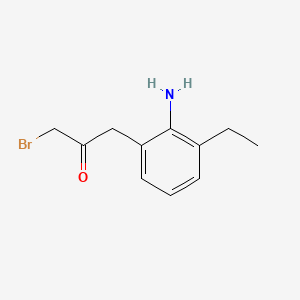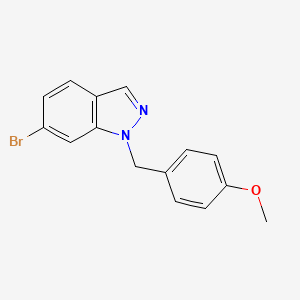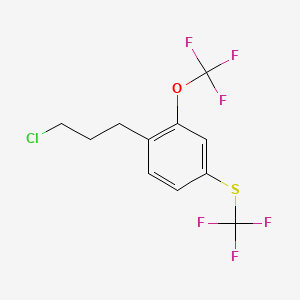
1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives with suitable functional groups.
Trifluoromethoxylation: The trifluoromethoxy group is introduced via a trifluoromethoxylation reaction, often using trifluoromethoxy reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halides, nucleophiles, and electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of biological pathways.
Chemical Reactivity: Undergoing chemical reactions that result in the formation of active intermediates or products with biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene: A similar compound with a fluorine atom instead of a trifluoromethylthio group.
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene: A compound with an ethyl group instead of a trifluoromethylthio group.
Propiedades
Fórmula molecular |
C11H9ClF6OS |
|---|---|
Peso molecular |
338.70 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-5-1-2-7-3-4-8(20-11(16,17)18)6-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
SMWRFCBPQNIRRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)OC(F)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
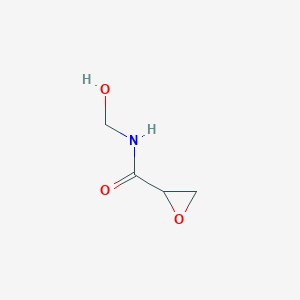

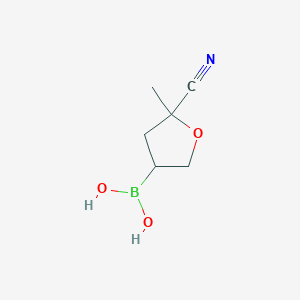
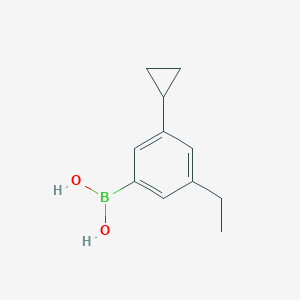
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
